molecular formula C26H25FN2O6 B4096925 5-(4-fluorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

5-(4-fluorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B4096925
M. Wt: 480.5 g/mol
InChI Key: OCJPGEFBKGJMAP-UHFFFAOYSA-N
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Description

The compound 5-(4-fluorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a pyrrolone derivative featuring a complex substitution pattern. Its core structure consists of a 2,5-dihydro-1H-pyrrol-2-one scaffold with the following substituents:

  • Position 3: A hydroxyl group, enabling hydrogen-bonding interactions.
  • Position 4: A 7-methoxy-1-benzofuran-2-carbonyl moiety, which introduces aromaticity and steric bulk, likely influencing binding affinity and lipophilicity.
  • Position 1: A 2-(morpholin-4-yl)ethyl chain, providing solubility via the morpholine ring’s polarity and flexibility from the ethyl spacer.

Properties

IUPAC Name

2-(4-fluorophenyl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN2O6/c1-33-19-4-2-3-17-15-20(35-25(17)19)23(30)21-22(16-5-7-18(27)8-6-16)29(26(32)24(21)31)10-9-28-11-13-34-14-12-28/h2-8,15,22,31H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJPGEFBKGJMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)C3=C(C(=O)N(C3C4=CC=C(C=C4)F)CCN5CCOCC5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route may include:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction between a boronic acid derivative and a halogenated precursor.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be formed through a condensation reaction involving an amine and a carbonyl compound.

    Attachment of the Morpholine Group: The morpholine group can be introduced through a nucleophilic substitution reaction involving a halogenated precursor and morpholine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Research: It can be used as a tool compound to study the biological pathways and mechanisms involving its molecular targets.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a congeneric series of pyrrolone derivatives with variations in substituents at positions 1, 4, and 3. Below is a detailed comparison based on structural analogs identified in the literature (Table 1) and their inferred properties:

Table 1: Structural Comparison of Pyrrolone Derivatives

Compound ID Aryl Group (Position 5) Carbonyl Group (Position 4) N-Substituent (Position 1) Key Structural Notes
Target Compound (TC) 4-Fluorophenyl 7-Methoxybenzofuran-2-carbonyl 2-(Morpholin-4-yl)ethyl High lipophilicity; rigid benzofuran
4-Fluorophenyl 4-Methoxybenzoyl Pyridin-3-ylmethyl Reduced steric bulk; basic pyridine
3-Methoxy-4-propoxyphenyl Furan-2-carbonyl 2-(Morpholin-4-yl)ethyl Ether-linked aryl; flexible furan
4-Methylphenyl 3-Fluoro-4-methoxybenzoyl 3-(Morpholin-4-yl)propyl Fluorinated benzoyl; longer chain
2-Fluorophenyl 4-Fluorobenzoyl 3-(Morpholin-4-yl)propyl Di-fluorinated; enhanced stability
Pyridin-2-yl 3-Fluoro-4-methoxybenzoyl 3-(Morpholin-4-yl)propyl Heteroaryl; potential metal binding

Key Findings and Implications

Aryl Group Variations: The 4-fluorophenyl group in TC and enhances metabolic stability compared to non-fluorinated analogs (e.g., ’s 3-methoxy-4-propoxyphenyl). However, ’s 2-fluorophenyl may alter steric interactions due to ortho-substitution .

Carbonyl Group Modifications :

  • TC’s 7-methoxybenzofuran-2-carbonyl group is more rigid and lipophilic than ’s 4-methoxybenzoyl, which could enhance membrane permeability but reduce solubility .
  • Fluorinated benzoyl groups () may increase oxidative stability and electron-withdrawing effects, impacting binding interactions in enzymatic pockets .

N-Substituent Effects: The morpholinyl ethyl/propyl chains (TC, –9) balance solubility and flexibility. Longer chains (e.g., ’s propyl) may improve target engagement but increase molecular weight .

NMR and Structural Insights :

  • Comparative NMR studies (e.g., ) highlight that substituent changes in regions A (positions 39–44) and B (29–36) correlate with altered chemical shifts, reflecting differences in electronic environments . For instance, TC’s benzofuran carbonyl likely deshields nearby protons compared to ’s methoxybenzoyl.

QSAR Considerations: Minor geometric and electronic variations within this congeneric series (as per ) suggest that van der Waals descriptors and electron distribution significantly influence properties like logP, solubility, and bioactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-fluorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 2
Reactant of Route 2
5-(4-fluorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

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